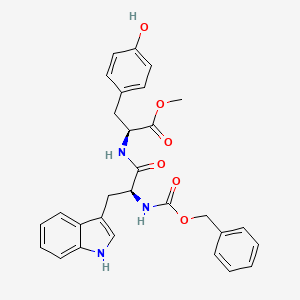

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, an amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Protection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.

Formation of Amide Bonds: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to form amide bonds.

Esterification: The esterification step involves the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenol moieties.

Reduction: Reduction reactions can target the amide and ester functionalities.

Substitution: Aromatic substitution reactions can occur on the indole and phenol rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidized derivatives of the indole and phenol rings.

Reduction: Reduced forms of the ester and amide groups, potentially leading to alcohols and amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s structural similarity to natural amino acids and peptides makes it useful in the study of protein-ligand interactions and enzyme mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of peptide-based drugs. Its ability to mimic natural peptides can be exploited to develop inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The indole and phenol moieties can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Lacks the benzyloxycarbonyl protecting group.

(S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Uses a different protecting group (tert-butoxycarbonyl).

Uniqueness

The presence of the benzyloxycarbonyl protecting group in (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate provides additional stability and allows for selective deprotection, which can be advantageous in multi-step synthetic processes.

Biological Activity

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate, commonly referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is used to protect amine functionalities during synthesis.

- Formation of Amide Bonds : Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are utilized for amide bond formation.

- Esterification : This step involves reacting carboxylic acids with methanol in the presence of acid catalysts or coupling reagents like DCC (dicyclohexylcarbodiimide) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding : The indole and phenolic moieties facilitate hydrogen bonding, enhancing binding affinity.

- π-π Interactions : These interactions contribute to the specificity and stability of the binding .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure, especially against SARS-CoV-2. For instance, indole-based inhibitors derived from similar frameworks have shown effective inhibition of viral replication in low micromolar ranges (EC50 values around 9.14 μM and 10.1 μM for specific derivatives) .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the hydroxyphenyl group may enhance these effects by increasing solubility and bioavailability .

Case Studies

- Inhibition Studies on Viral Proteases :

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Notable Activity |

|---|---|---|---|

| (S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate | N/A | 412.48 g/mol | Lacks benzyloxycarbonyl group |

| (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate | N/A | 515.6 g/mol | Different protective group |

The unique presence of the benzyloxycarbonyl group in our compound provides additional stability and allows for selective deprotection, advantageous in multi-step synthetic processes .

Properties

CAS No. |

20762-35-0 |

|---|---|

Molecular Formula |

C29H29N3O6 |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C29H29N3O6/c1-37-28(35)26(15-19-11-13-22(33)14-12-19)31-27(34)25(16-21-17-30-24-10-6-5-9-23(21)24)32-29(36)38-18-20-7-3-2-4-8-20/h2-14,17,25-26,30,33H,15-16,18H2,1H3,(H,31,34)(H,32,36)/t25-,26-/m0/s1 |

InChI Key |

BSJQWSCBLGKGEA-UIOOFZCWSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.